molecular formula C13H16FNO4S B2613442 Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate CAS No. 1936045-71-4

Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B2613442
CAS No.: 1936045-71-4
M. Wt: 301.33
InChI Key: UINGZMLLNIJBMC-UHFFFAOYSA-N
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Description

Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate (CAS: 1936045-71-4) is a pyrrolidine derivative with a fluorosulfonylmethyl substituent at the 3-position of the pyrrolidine ring. Its molecular weight is 301.33 g/mol, and it is identified by the MDL number MFCD28968406 . However, detailed physicochemical properties (e.g., boiling point, solubility) and safety data (e.g., hazard statements) are currently unavailable in the literature .

Properties

IUPAC Name

benzyl 3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c14-20(17,18)10-12-6-7-15(8-12)13(16)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINGZMLLNIJBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CS(=O)(=O)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with fluorosulfonyl-containing reagents. One common method includes the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinate derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrrolidine derivatives.

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinate derivatives.

    Hydrolysis: Pyrrolidine carboxylic acid.

Scientific Research Applications

Organic Synthesis

Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. The compound's structural complexity allows chemists to explore diverse synthetic pathways leading to novel compounds with potential biological activities.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in drug development. Its ability to form covalent bonds with biological macromolecules makes it an attractive candidate for designing inhibitors targeting specific enzymes or receptors involved in disease pathways. Preliminary studies suggest that it may interact with protein targets involved in signaling pathways related to cancer progression, highlighting its therapeutic potential.

Biological Studies

Research into the interactions of this compound with biological systems is ongoing. Its interactions with proteins and enzymes can provide insights into enzyme mechanisms and the development of enzyme inhibitors. These studies are critical for understanding how fluorosulfonyl-containing compounds affect biological processes.

Industrial Applications

The compound is also being explored for its utility in the development of specialty chemicals and materials. Its unique properties may lead to innovative applications in various industrial sectors, including materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal biological pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Similarity : Computational similarity scores (0.88–0.92) for analogs like Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate (CAS 1638761-26-8) suggest moderate structural overlap but significant functional divergence .
  • Literature Gaps : Detailed studies on the target compound’s reactivity, toxicity, and applications are absent. In contrast, analogs such as those in and have documented synthetic routes and bioactivity data .

Biological Activity

Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate (CAS: 1936045-71-4) is a compound notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H16FNO4SC_{13}H_{16}FNO_4S and a molecular weight of approximately 301.34 g/mol. The compound features a pyrrolidine ring with a benzyl group and a fluorosulfonylmethyl group, which contributes to its reactivity and interactions with biological macromolecules .

The biological activity of this compound primarily arises from the fluorosulfonyl group , which can form strong covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity, thereby disrupting normal biological pathways. The compound has been investigated for its potential as a pharmacophore in drug development, particularly for designing enzyme inhibitors .

Antitumor Activity

Recent studies have explored the antitumor potential of compounds similar to this compound. For instance, research on related pyrrolidine derivatives has shown promising results in inhibiting cell growth in cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine core can enhance potency against specific targets such as MDM2, a protein involved in tumor progression .

Table 1: Summary of Antitumor Activity in Related Compounds

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound ASJSA-10.22MDM2 Inhibition
Compound BSJSA-10.15MDM2 Inhibition
This compoundTBDTBDTBD

Interaction with Biological Macromolecules

This compound has been utilized in studies examining its interactions with various biomolecules. These interactions are crucial for understanding how the compound may influence signaling pathways related to cancer progression. Preliminary studies suggest that similar compounds may target proteins involved in these pathways, indicating potential therapeutic applications .

Case Study: Inhibition of Enzyme Activity

In a study focused on enzyme inhibitors, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that the compound effectively reduced enzyme activity at micromolar concentrations, demonstrating its potential as a lead compound in drug discovery efforts aimed at targeting metabolic diseases .

Case Study: Structural Modifications for Enhanced Activity

Another study investigated structural modifications to enhance the biological activity of related pyrrolidine compounds. By altering substituents on the pyrrolidine ring, researchers were able to improve binding affinity to target proteins significantly. These findings highlight the importance of SAR studies in developing more potent derivatives based on this compound.

Q & A

Basic Question: What are the recommended synthetic routes for Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?

Answer:
Synthesis typically involves multi-step organic reactions starting from pyrrolidine precursors. A common approach includes:

  • Step 1: Functionalization of the pyrrolidine ring via alkylation or sulfonylation. For fluorosulfonyl groups, fluorosulfonic acid derivatives (e.g., SO₂F₂) are used under anhydrous conditions .
  • Step 2: Protection of the pyrrolidine nitrogen using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine to form the carboxylate .
  • Step 3: Purification via column chromatography or recrystallization to achieve >90% purity .
    Key Variables:
  • Temperature control (<0°C for sulfonylation) minimizes side reactions.
  • Solvent choice (e.g., dichloromethane for sulfonylation, THF for alkylation) impacts reaction kinetics .

Advanced Question: How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

Answer:
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical. Challenges include:

  • Disorder in Fluorosulfonyl Groups: The fluorosulfonyl moiety may exhibit rotational disorder, requiring high-resolution data (<1.0 Å) and TWIN/BASF corrections in SHELXL .
  • Pyrrolidine Ring Puckering: Pseudosymmetry in the pyrrolidine ring can lead to misassignment of chair vs. boat conformations. Distance Least Squares (DLS) refinement in SHELXL improves accuracy .
    Validation: Cross-checking with NMR (e.g., NOESY for spatial proximity) and computational modeling (DFT-optimized geometries) resolves discrepancies .

Basic Question: What spectroscopic methods are most effective for characterizing the fluorosulfonyl functional group in this compound?

Answer:

  • ¹⁹F NMR: A singlet near -120 ppm confirms the presence of the -SO₂F group. Splitting patterns indicate proximity to chiral centers .
  • IR Spectroscopy: Strong asymmetric S=O stretches at ~1360–1390 cm⁻¹ and symmetric stretches at ~1140–1160 cm⁻¹ .
  • Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]⁺ at m/z 301.33) validates molecular formula C₁₃H₁₆FNO₄S .

Advanced Question: How do solvent and pH conditions affect the hydrolytic stability of the fluorosulfonyl group during biological assays?

Answer:

  • Hydrolysis Mechanism: The -SO₂F group undergoes nucleophilic attack by water, forming -SO₃H. Rates increase in basic conditions (pH >8) or polar aprotic solvents (e.g., DMSO) .
  • Stabilization Strategies:
    • Use buffered solutions (pH 5–7) with low ionic strength.
    • Add stabilizers like EDTA to chelate metal ions that catalyze hydrolysis .
      Experimental Validation: Monitor degradation via HPLC at 254 nm, comparing retention times of intact compound vs. hydrolysis products .

Basic Question: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing or reactions .
  • Ventilation: Ensure >12 air changes/hour to prevent vapor accumulation (fluorosulfonyl groups release HF upon decomposition) .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and neutralize with calcium carbonate .

Advanced Question: How can computational methods predict the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer:

  • DFT Calculations: Optimize transition states for oxidative addition (Pd⁰ → Pd²⁺) at the C-F bond. Fukui indices identify nucleophilic/electrophilic sites .
  • Solvent Effects: COSMO-RS models predict solvation energies in THF vs. DMF, correlating with experimental yields .
  • Ligand Screening: Virtual libraries of phosphine ligands (e.g., XPhos, SPhos) are docked to Pd centers to assess steric/electronic compatibility .

Data Contradiction Analysis: How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Answer:

  • Root Cause: Variability in purity (e.g., residual salts from synthesis) or crystallinity (amorphous vs. crystalline forms) .
  • Resolution:
    • Standardize solubility measurements using nephelometry or UV-Vis spectroscopy.
    • Pre-dry samples under vacuum (40°C, 24 hrs) to remove hygroscopic effects .
      Reported Data:
SolventSolubility (mg/mL)ConditionsSource
Water<0.1pH 7.0, 25°C
DMSO45.225°C

Advanced Question: What strategies mitigate racemization during the synthesis of enantiomerically pure derivatives?

Answer:

  • Chiral Auxiliaries: Use (R)- or (S)-BINOL-based catalysts to control stereochemistry during pyrrolidine functionalization .
  • Low-Temperature Reactions: Conduct alkylation steps at -78°C to slow kinetic racemization .
  • Analytical Monitoring: Chiral HPLC (e.g., Chiralpak IA column) with a hexane:isopropanol gradient confirms enantiomeric excess (>98%) .

Basic Question: What are the documented biological targets or pathways associated with this compound?

Answer:

  • Enzyme Inhibition: Preliminary studies on analogs show inhibition of serine proteases (e.g., trypsin-like enzymes) via covalent binding to active-site residues .
  • Cellular Uptake: LogP (~1.5) predicts moderate membrane permeability, validated via Caco-2 assays (Papp = 8.2 × 10⁻⁶ cm/s) .
  • Toxicity Data: Limited ecotoxicological information; follow REACH guidelines for disposal .

Advanced Question: How does the fluorosulfonyl group influence the compound’s pharmacokinetic profile compared to non-fluorinated analogs?

Answer:

  • Metabolic Stability: The -SO₂F group resists cytochrome P450 oxidation, increasing half-life (t₁/₂ = 6.3 hrs vs. 2.1 hrs for -SO₂CH₃ analogs) .
  • Plasma Protein Binding: Fluorine’s electronegativity enhances binding to albumin (94% vs. 82% for -SO₂H analogs), reducing free concentration .
  • In Vivo Clearance: Rat models show renal excretion (68%) with minimal hepatic metabolism, confirmed via LC-MS/MS metabolite profiling .

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